molecular formula C11H9ClN2O4S2 B12603311 N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide CAS No. 646040-11-1

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide

Cat. No.: B12603311
CAS No.: 646040-11-1
M. Wt: 332.8 g/mol
InChI Key: ZBCGWJFFARMZHD-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiophene ring, along with the nitro and sulfonamide groups, makes this compound a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide typically involves the following steps:

    Nitration: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Chlorination: The nitrated thiophene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Sulfonation: The chlorinated nitrothiophene undergoes sulfonation with chlorosulfonic acid to form the sulfonyl chloride intermediate.

    Amination: Finally, the sulfonyl chloride intermediate is reacted with benzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Amines, thiols, sodium hydride.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: N-Benzyl-5-chloro-4-aminothiophene-2-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones of the thiophene ring.

Scientific Research Applications

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of antimicrobial agents and other pharmaceuticals.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies to understand the mechanism of action of sulfonamide-based drugs.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
  • N-Benzyl-4-chloro-5-sulfamoylbenzoic acid

Uniqueness

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene-based sulfonamides. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and industrial chemicals.

Properties

CAS No.

646040-11-1

Molecular Formula

C11H9ClN2O4S2

Molecular Weight

332.8 g/mol

IUPAC Name

N-benzyl-5-chloro-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClN2O4S2/c12-11-9(14(15)16)6-10(19-11)20(17,18)13-7-8-4-2-1-3-5-8/h1-6,13H,7H2

InChI Key

ZBCGWJFFARMZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

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